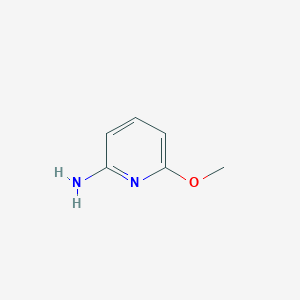
Benzylpenicillenic acid
Overview
Description
Benzylpenicillenic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₈N₂O₄S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound Valine, 3-mercapto-N-((5-oxo-2-(phenylmethyl)-4(5H)-oxazolylidene)methyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Auxiliary in Sulfur Transfer
The compound derived from valine, particularly through the use of chiral auxiliaries such as 1,3-oxazolidinethione, has been synthesized and applied in intramolecular sulfur transfer reactions. This process is facilitated by the presence of NbCl5 as a catalyst, which also serves as an indicator for the reaction's progression. The transformation into corresponding β-mercapto esters further demonstrates the compound's utility in organic synthesis, providing a pathway for the creation of sulfur-containing esters with potential applications in various chemical syntheses (Ortiz et al., 2003).
Formation of Thiazolidinones
In the context of heterocyclic chemistry, valine derivatives have been employed in the synthesis of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones. The process involves the reaction of L-valine with arenealdehydes and mercaptoacetic acid, yielding compounds with moderate yields. These thiazolidinones have been characterized by NMR and confirmed by X-ray crystallography, highlighting the structural diversity achievable through the manipulation of valine derivatives (Cunico et al., 2006).
Antimicrobial Screening
Valine-derived compounds have also been synthesized and evaluated for their antimicrobial properties. The synthesis of 1-N-2'-(3'-Methylbutanoicacid)-2-phenyl-4-arylidine-5-oxo-imidazolines via the condensation of L-valine with different oxazolones and their subsequent antimicrobial screening against various bacterial strains demonstrate the potential of valine derivatives in contributing to the development of new antimicrobial agents. Some of these compounds showed moderate activity, indicating their potential for further exploration and optimization in antimicrobial drug discovery (Bhatt et al., 2014).
Synthesis of Oxazoles and Evaluation of Biological Activities
The synthesis of valine-derived compounds, specifically N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, showcases the versatility of valine in organic synthesis. These compounds, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, were not only successfully synthesized but also subjected to antimicrobial activity and toxicity assessments. Their ability to exhibit antimicrobial activity against specific bacterial strains and the evaluation of toxicity to aquatic organisms underscore the potential of valine derivatives in the development of new chemical entities with biological relevance (Apostol et al., 2021).
Mechanism of Action
Target of Action
Benzylpenicillenic acid, a derivative of Benzylpenicillin (Penicillin G), primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.
Mode of Action
This compound interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s action may also interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By binding to PBPs, it disrupts the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . This disruption leads to the weakening of the cell wall, causing cell lysis and eventual bacterial cell death .
Pharmacokinetics
This compound, like Benzylpenicillin, is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of about 60%, and it is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells, leading to the effective treatment of infections caused by susceptible bacteria . This includes infections caused by gram-positive cocci, such as Streptococcus pneumoniae, groups A, B, C, and G streptococci, nonenterococcal group D streptococci, viridans group streptococci, and non-penicillinase producing staphylococcus .
Action Environment
The action, efficacy, and stability of Benzylpenicillin and its derivatives can be influenced by various environmental factors. For instance, the compound is known to be an irritant and can be affected by the pH levels of the environment . Additionally, resistance patterns, susceptibility, and treatment guidelines can vary across regions .
Biochemical Analysis
Biochemical Properties
Benzylpenicillenic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with the synthesis of the bacterial cell wall, leading to cell lysis . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which leads to the inhibition of cell wall synthesis . This interaction results in changes in gene expression and can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change. It is known to be unstable and is thought to be allergenic, particularly in contact skin allergy, after direct reaction with disulfides and cysteine sulfhydryl groups .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported for this compound, it is generally understood that the dosage can significantly influence the observed effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. About 16-30% of an intramuscular dose is metabolized to penicilloic acid, an inactive metabolite . Small amounts of 6-aminopenicillanic acid have also been recovered in the urine of patients on penicillin G .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is rapidly absorbed following both intramuscular and subcutaneous injection . Its apparent volume of distribution is about 50% of total body water .
Subcellular Localization
Given its role in inhibiting bacterial cell wall synthesis, it is likely to be localized where this process occurs .
Properties
IUPAC Name |
2-[(2-benzyl-5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,23)13(14(19)20)17-9-11-15(21)22-12(18-11)8-10-6-4-3-5-7-10/h3-7,9,13,21,23H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMIVRINPALWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N=CC1=C(OC(=N1)CC2=CC=CC=C2)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313604 | |
| Record name | Benzylpenicillenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-88-8 | |
| Record name | Benzylpenicillenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003264888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylpenicillenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




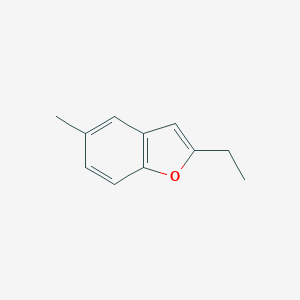

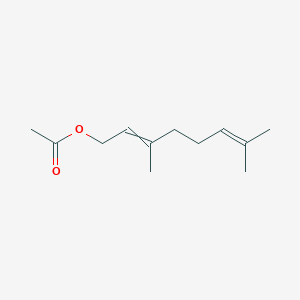


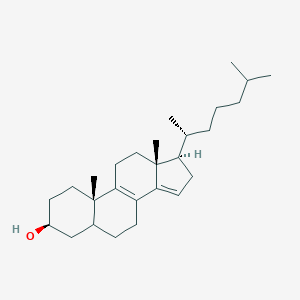
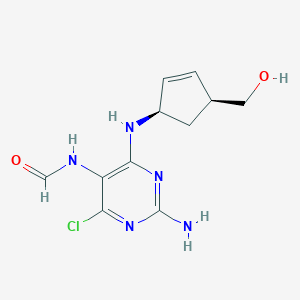
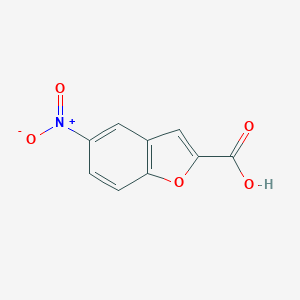
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
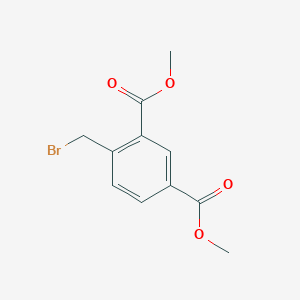
![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
